1-Isoquinolin-3-ylethanamine;dihydrochloride

Description

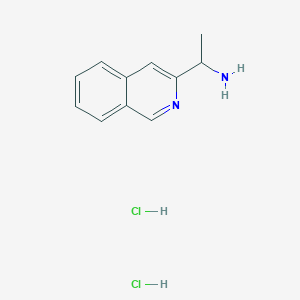

1-Isoquinolin-3-ylethanamine dihydrochloride is a dihydrochloride salt of an ethanamine derivative substituted at the 3-position of an isoquinoline aromatic heterocycle. The compound features a primary amine group (-NH₂) attached to a two-carbon chain (ethanamine) linked to the isoquinoline core. While specific pharmacological data are unavailable in the provided evidence, structural analogs (e.g., isoquinoline derivatives) are often explored for their activity in neurological and metabolic disorders .

Properties

IUPAC Name |

1-isoquinolin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.2ClH/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11;;/h2-8H,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRGFKJZKKQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Isoquinoline derivatives have been known to interact with various biological targets, contributing to their diverse biological and clinical applications.

Mode of Action

Isoquinoline derivatives, in general, are known for their diverse biological activities, which can be attributed to their interactions with various biological targets

Biochemical Pathways

Isoquinoline derivatives are known to influence various biochemical pathways due to their interactions with multiple biological targets. More detailed studies are required to identify the specific pathways affected by this compound.

Pharmacokinetics

The compound’s molecular weight is 24515, which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability. Further pharmacokinetic studies are needed to confirm this.

Biological Activity

1-Isoquinolin-3-ylethanamine;dihydrochloride (CAS No. 2460756-77-6) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H14Cl2N2

- Molecular Weight : 245.15 g/mol

- Purity : Typically around 95%.

1-Isoquinolin-3-ylethanamine;dihydrochloride belongs to the isoquinoline class of compounds, which are known for their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Interaction with Receptors : Isoquinoline derivatives often bind to neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

- Inhibition of Enzymes : Some studies suggest that isoquinoline derivatives can inhibit key enzymes involved in cancer progression and inflammation, thereby exhibiting potential therapeutic effects against hyperproliferative diseases .

Antiproliferative Effects

Research has shown that isoquinoline derivatives can exhibit antiproliferative activity against various cancer cell lines. For instance, copper (II) complexes derived from isoquinolin-3-yl heteroalkyl compounds have demonstrated significant cytotoxicity against cancer cells, suggesting a potential application in cancer therapy.

Neuroprotective Effects

Several studies indicate that isoquinoline compounds can provide neuroprotective benefits. They may modulate neurotransmitter systems and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigated the antiproliferative effects of copper complexes of isoquinoline derivatives on various cancer cell lines, including breast and lung cancer. The results indicated that these complexes significantly inhibited cell growth, with IC50 values in the low micromolar range. The study concluded that the mechanism involved the induction of apoptosis and cell cycle arrest.

Study 2: Neuroprotection

Another research focused on the neuroprotective properties of isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal cell death induced by oxidative stress by modulating the expression of antioxidant enzymes and neurotrophic factors .

Pharmacokinetics

The pharmacokinetic profile of 1-Isoquinolin-3-ylethanamine;dihydrochloride is not extensively documented; however, general characteristics of isoquinoline derivatives suggest:

- Absorption : Likely to be well absorbed due to its moderate lipophilicity.

- Metabolism : May undergo metabolic transformations primarily in the liver.

- Excretion : Predominantly renal excretion expected for polar metabolites.

Comparative Analysis with Other Isoquinoline Derivatives

| Compound | Anticancer Activity | Neuroprotective Effects | Selectivity for Receptors |

|---|---|---|---|

| 1-Isoquinolin-3-ylethanamine;dihydrochloride | Moderate | Significant | D2/D3 receptor selectivity |

| 4-Phenylimidazole | High | Moderate | Not specified |

| Other Isoquinoline Derivatives | Variable | Low to Moderate | Variable |

Scientific Research Applications

Pharmaceutical Development

1-Isoquinolin-3-ylethanamine;dihydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its derivatives have been studied for their potential therapeutic effects on conditions such as depression, anxiety, and other central nervous system disorders.

Case Study: Neurological Disorders

A study focused on the development of D3 receptor agonists utilized isoquinoline derivatives to enhance neuroprotective properties in models of Parkinson's disease. The introduction of antioxidant properties into these compounds was shown to improve their efficacy in vivo, suggesting that isoquinoline derivatives could lead to novel treatments for neurodegenerative diseases .

Chemical Biology

In chemical biology, 1-Isoquinolin-3-ylethanamine;dihydrochloride is employed to investigate enzyme interactions and cellular processes. This compound aids researchers in understanding biochemical pathways and developing new therapeutic strategies.

Case Study: Enzyme Interaction Studies

Research has demonstrated that isoquinoline derivatives can interact with various biological targets, influencing enzyme activity and cellular signaling pathways. For instance, studies have shown that certain isoquinoline compounds can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and immune response modulation .

Material Science

The compound is also utilized in material science for the formulation of specialized materials, including polymers and coatings. Its unique chemical properties contribute to improved durability and performance of these materials.

Example: Coatings Development

In material science applications, isoquinoline derivatives have been incorporated into polymer matrices to enhance mechanical strength and thermal stability. Research indicates that these modifications can lead to materials with superior performance characteristics suitable for industrial applications .

Analytical Chemistry

1-Isoquinolin-3-ylethanamine;dihydrochloride acts as a reagent in analytical methods, facilitating the detection and quantification of other compounds. This application is crucial for quality control across various industries.

Application Example: Quality Control

In analytical chemistry, the compound has been used in chromatographic methods to analyze complex mixtures. Its ability to form stable complexes with metal ions has been exploited in assays aimed at detecting trace levels of contaminants in pharmaceutical formulations.

Biochemical Pathways

Isoquinoline derivatives are known to affect multiple signaling pathways due to their interactions with different biological targets. For example, they may inhibit enzymes involved in neurotransmitter metabolism or modulate receptor activity related to mood regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-isoquinolin-3-ylethanamine dihydrochloride, including aromatic heterocycles, amine functionalities, and dihydrochloride salt forms. Key differences lie in their core scaffolds, substituent groups, and physicochemical properties.

Structural and Molecular Data

Key Structural Differences and Implications

Core Heterocycle Variations: Isoquinoline vs. Pyridine-Benzene Hybrid: The target compound’s isoquinoline core (fused benzene and pyridine rings) offers distinct electronic properties compared to the phenyl-pyridine hybrid in [2-(Pyridin-3-yl)phenyl]methylamine dihydrochloride. Isoquinoline’s extended π-system may enhance binding to aromatic receptors or enzymes . Tetrahydroquinoline vs.

Substituent Effects: Cyclopropyl Group: The cyclopropyl substituent in introduces steric hindrance and electron-withdrawing effects, which could modulate metabolic stability compared to the unsubstituted isoquinoline . 3,4-Methylenedioxy Group: The benzodioxole ring in enhances lipophilicity and may influence blood-brain barrier penetration, a trait relevant to CNS-targeting drugs .

Positional Isomerism: The 1-yl and 3-yl substitution patterns on isoquinoline ( vs. 20) demonstrate how minor structural changes impact molecular interactions. For example, 3-yl substitution may orient the ethanamine group for better receptor docking .

Salt Form: Most compounds are dihydrochloride salts, improving aqueous solubility.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Isoquinolin-3-ylethanamine dihydrochloride with high purity?

- Methodology : The synthesis typically involves (1) forming the ethanamine backbone via reductive amination of isoquinolin-3-yl ketone precursors, followed by (2) dihydrochloride salt formation using hydrochloric acid in a polar solvent (e.g., ethanol or water). Purification via recrystallization or column chromatography is critical to achieve >95% purity. For analogous dihydrochlorides, acid-base titration and NMR monitoring ensure stoichiometric HCl incorporation .

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

- Key Considerations : The dihydrochloride salt enhances aqueous solubility due to increased ionic character, facilitating use in biological assays. Stability studies should include pH-dependent degradation tests (e.g., HPLC analysis under acidic/neutral conditions). Compared to the free base, dihydrochlorides often exhibit improved shelf life but may hydrolyze under alkaline conditions .

Q. What analytical techniques are essential for characterizing this compound?

- Protocols :

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns.

- Structural Confirmation : H/C NMR (DO or DMSO-d6), FT-IR for amine and HCl signatures.

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., calculated for CHClN: 249.05 g/mol).

- Thermal Stability : TGA/DSC to assess decomposition thresholds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data?

- Approach :

- Bioavailability Assessment : Compare plasma protein binding (ultrafiltration) and metabolic stability (liver microsome assays) to identify discrepancies.

- Receptor Binding Studies : Use radioligand displacement assays (e.g., H-labeled antagonists) under varying pH conditions to probe dihydrochloride-specific interactions.

- In Vivo Pharmacokinetics : Track tissue distribution via LC-MS/MS in rodent models to correlate exposure levels with efficacy .

Q. How can researchers optimize receptor-binding assays for this compound’s dihydrochloride form?

- Guidelines :

- Buffer Selection : Use isotonic PBS (pH 7.4) with 0.1% BSA to mimic physiological conditions. Pre-solubilize the compound in DMSO (<0.1% final concentration).

- Control Experiments : Include free base and mono-hydrochloride analogs to isolate the dihydrochloride’s contribution.

- Data Interpretation : Apply Schild analysis to differentiate competitive vs. allosteric binding mechanisms .

Q. What are the implications of structural analogs (e.g., isoquinoline derivatives) on SAR studies?

- Case Study : Analogous compounds like (1R)-7-chloro-N-(isoquinolin-4-yl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (QTL) show that halogenation at position 3 enhances receptor affinity. Computational docking (AutoDock Vina) can predict binding poses, while methyl-group substitutions on the ethanamine chain may alter metabolic clearance .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity in neuronal cell lines?

- Resolution Framework :

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Cell Culture Conditions : Compare serum-free vs. serum-containing media, as dihydrochlorides may interact with serum proteins.

- Mechanistic Follow-Up : Use caspase-3/7 assays and mitochondrial membrane potential probes (JC-1 dye) to distinguish apoptosis from necrosis .

Key Recommendations

- Synthesis : Prioritize stoichiometric control during HCl addition to avoid mono-hydrochloride impurities.

- Biological Assays : Include pH-matched controls to account for dihydrochloride-specific effects.

- Data Reproducibility : Share raw spectral data (NMR, MS) in supplementary materials for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.